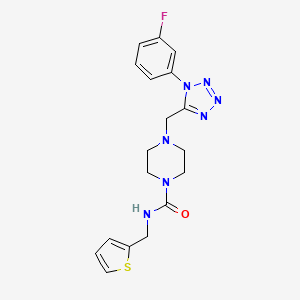

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN7OS/c19-14-3-1-4-15(11-14)26-17(21-22-23-26)13-24-6-8-25(9-7-24)18(27)20-12-16-5-2-10-28-16/h1-5,10-11H,6-9,12-13H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJIJYPJBVPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine core substituted with a tetrazole ring and thiophenyl groups. The presence of the fluorine atom in the 3-fluorophenyl moiety is expected to enhance metabolic stability and binding affinity to biological targets.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The tetrazole ring is known for its ability to mimic carboxylic acids, which can facilitate interactions with protein targets.

Interaction with Enzymes

Research indicates that similar compounds with tetrazole structures often exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism. The compound's potential as an MAO inhibitor could position it as a candidate for treating neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that derivatives of the tetrazole-containing compounds show promising antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Recent investigations have indicated that compounds with similar structural features exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the safety and efficacy of this compound.

Case Study 1: MAO Inhibition

A study evaluated the compound's inhibitory effects on MAO-A and MAO-B. It was found that the compound had a higher selectivity for MAO-B (IC50 = 0.013 µM), making it a promising candidate for developing treatments for neurodegenerative diseases .

Case Study 2: Antitumor Activity

In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines. Results indicated substantial growth inhibition, particularly in breast cancer cells, suggesting its potential as an antitumor agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on core motifs, substituents, and pharmacological relevance:

Table 1: Comparative Analysis of Structural Analogues

*Calculated using ChemDraw.

Pharmacological and Physicochemical Insights

- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in the target compound enhances metabolic stability compared to carboxylic acid analogs (e.g., losartan derivatives) .

- Fluorophenyl vs.

- Thiophene vs. Biphenyl Moieties : The thiophenemethyl group may confer distinct electronic properties compared to biphenyl systems in losartan, altering receptor binding kinetics .

Structure-Activity Relationship (SAR) Trends

- Piperazine Flexibility : The piperazine carboxamide backbone (common in ) allows conformational adaptability for target engagement.

- Substituent Positioning : The 3-fluorophenyl group’s meta-fluorine may enhance dipole interactions vs. para-substituted analogs (e.g., ’s 4-fluorophenyl).

- Heterocyclic Influence : Thiophene’s electron-rich nature could modulate binding vs. phenyl or pyridine rings in other analogs .

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Tetrazole Formation : Cyclization of precursors (e.g., nitriles with sodium azide) under controlled pH and temperature .

- Piperazine Functionalization : Alkylation or acylation of the piperazine core using reagents like ethyl chloroformate, with monitoring via thin-layer chromatography (TLC) .

- Coupling Reactions : Amide bond formation between the tetrazole-piperazine intermediate and thiophen-2-ylmethylamine, optimized using coupling agents (e.g., HBTU) in solvents like THF . Critical Parameters : Temperature (70–80°C for coupling), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Bleaching Earth Clay for heterogenous conditions) .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What preliminary assays are used to evaluate its biological activity?

- In Vitro Binding Assays : Radioligand displacement studies for receptor targets (e.g., GPCRs) using cell membranes expressing cloned receptors .

- Enzyme Inhibition : Fluorogenic substrates quantify inhibition rates (IC) against enzymes like kinases or proteases .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values in µM range) .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield for cyclization steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) alongside cell-based functional assays to distinguish direct vs. indirect effects .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitution) to isolate critical pharmacophores .

Q. How can computational methods predict the compound’s target interactions?

- Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., serotonin 5-HT receptor) .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp155) .

- QSAR Modeling : Train models on analogs to predict logP, pKa, and bioavailability, guiding lead optimization .

Q. What analytical techniques assess stability under pharmaceutical formulation conditions?

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for solid dosage forms) .

- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., <5% degradation at pH 7.4 over 24 h) .

- Forced Degradation Studies : Expose to UV light, peroxide, and acid/base hydrolysis to identify degradation pathways .

Methodological Considerations for Data Interpretation

Q. How to address variability in enzymatic inhibition data?

- Standardize Assay Conditions : Control ATP concentration (e.g., 10 µM for kinase assays) and pre-incubation time to minimize variability .

- Use Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay performance .

- Replicate Experiments : Perform triplicate runs with independent compound batches to confirm reproducibility .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Intermediate Characterization : Isolate and fully characterize all intermediates (e.g., tetrazole-piperazine adduct) before proceeding .

- Batch Record Documentation : Detail solvent purity (HPLC-grade), equipment calibration, and reaction quenching methods .

- Cross-Lab Validation : Collaborate with independent labs to replicate key steps (e.g., coupling reactions) .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Tetrazole ring | Alkylation | DMF, KCO, 80°C | 60–75% | |

| Piperazine | Acylation | THF, HBTU, RT | 85–92% | |

| Amide bond | Coupling | DCM, EDC/HOBt | 70–80% |

Q. Table 2: Biological Activity Data

| Assay Type | Target | Result (IC) | Notes | Reference |

|---|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 µM | ATP-competitive | |

| Cytotoxicity | HeLa | 12.3 µM | Caspase-3 activation confirmed | |

| Receptor binding | 5-HT | Ki = 8.7 nM | Partial agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.